molecular formula C15H18BrNO3 B2376890 3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide CAS No. 1902938-56-0

3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide

Cat. No.: B2376890
CAS No.: 1902938-56-0
M. Wt: 340.217
InChI Key: CZRRGYHWXXBPCQ-UHFFFAOYSA-N
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Description

3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide is a synthetic organic compound with the molecular formula C15H18BrNO3 It is characterized by the presence of a bromine atom attached to a benzamide structure, which is further connected to an octahydrobenzo[b][1,4]dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide typically involves the following steps:

    Formation of Octahydrobenzo[b][1,4]dioxin: This moiety can be synthesized through a series of hydrogenation and cyclization reactions starting from appropriate precursors such as catechol and ethylene glycol.

    Amidation: The final step involves the coupling of the brominated benzamide with the octahydrobenzo[b][1,4]dioxin moiety under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for bromination and amidation steps, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the benzamide or dioxin moieties.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

    Substitution: Products depend on the nucleophile used, e.g., 3-amino-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide.

    Oxidation: Oxidized derivatives of the benzamide or dioxin moieties.

    Reduction: Reduced forms of the benzamide or dioxin moieties.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)benzamide
  • 3,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
  • 5-bromo-7-nitro-2,3-dihydrobenzo[1,4]dioxine

Uniqueness

3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide is unique due to its specific structural features, including the bromine atom and the octahydrobenzo[b][1,4]dioxin moiety. These features confer distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Biological Activity

The compound 3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide is a derivative of benzamide featuring an octahydrobenzo[b][1,4]dioxin moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to neuropharmacology and receptor interactions. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H16BrN1O2C_{14}H_{16}BrN_{1}O_{2}, with a molecular weight of approximately 303.19 g/mol. The presence of bromine and the unique dioxin structure contribute to its biological profile.

PropertyValue
Molecular FormulaC₁₄H₁₆BrNO₂
Molecular Weight303.19 g/mol
CAS NumberNot available
SolubilitySoluble in organic solvents
Melting PointNot specified

Receptor Binding Affinity

Research has indicated that compounds similar to this compound exhibit significant binding affinities for serotonin receptors, specifically 5-HT1A and 5-HT2A receptors. These receptors are crucial in modulating mood and anxiety disorders.

Study Findings:

In a study evaluating a series of benzoxazole derivatives (which may include analogs of the target compound), it was found that certain derivatives exhibited high affinities for these receptors with Ki values in the nanomolar range. For instance:

  • Compound 8g showed Ki = 17 nM for 5-HT1A and Ki = 0.71 nM for 5-HT2A, indicating potent receptor interaction and potential antidepressant-like effects .

Antidepressant Activity

The antidepressant activity was assessed using established behavioral models such as the Forced Swim Test (FST) and Tail Suspension Test (TST) . These tests measure the immobility time of rodents, which is inversely related to antidepressant activity.

Results:

  • Compounds with structural similarities to this compound demonstrated reduced immobility times in both tests, suggesting significant antidepressant-like effects.

Toxicological Profile

Understanding the safety profile is essential for any therapeutic application. While specific toxicity data for this compound is limited, related compounds have been studied for their toxicological effects.

Case Study:

A comprehensive review on 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) highlighted the importance of dose-response modeling in assessing non-mutagenic carcinogens. The methodologies used in this study can be adapted to evaluate the safety profile of new compounds like this compound .

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-bromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO3/c16-11-3-1-2-10(8-11)15(18)17-12-4-5-13-14(9-12)20-7-6-19-13/h1-3,8,12-14H,4-7,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRRGYHWXXBPCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)C3=CC(=CC=C3)Br)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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